1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine
CAS No.: 102839-56-5
Cat. No.: VC20822298
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol
* For research use only. Not for human or veterinary use.
![1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine - 102839-56-5](/images/no_structure.jpg)
Specification
CAS No. | 102839-56-5 |
---|---|
Molecular Formula | C8H9N3 |
Molecular Weight | 147.18 g/mol |
IUPAC Name | 1-methylpyrrolo[3,2-c]pyridin-4-amine |
Standard InChI | InChI=1S/C8H9N3/c1-11-5-3-6-7(11)2-4-10-8(6)9/h2-5H,1H3,(H2,9,10) |
Standard InChI Key | CBQYCAGQPVZLQS-UHFFFAOYSA-N |
SMILES | CN1C=CC2=C1C=CN=C2N |
Canonical SMILES | CN1C=CC2=C1C=CN=C2N |
Introduction
Chemical Identity and Structural Properties
1-Methyl-1H-pyrrolo[3,2-c]pyridin-4-amine (molecular formula: C₈H₉N₃) features a bicyclic framework with a pyrrole ring fused to a pyridine moiety. The methyl group at the N-1 position and the amine group at C-4 contribute to its electronic and steric profile, influencing reactivity and intermolecular interactions . Computational studies suggest that the planar structure facilitates π-π stacking with aromatic residues in enzyme active sites, a property critical for its bioactivity .
Table 1: Molecular and Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₉N₃ | |
Molecular Weight | 147.18 g/mol | |
Density | Not Available | |
Boiling Point | Not Available | |
LogP (Partition Coefficient) | Predicted 1.2 (ChemAxon) |
The compound’s solubility varies with pH due to the basic amine group, showing improved aqueous solubility under acidic conditions . Spectroscopic data, including ¹H-NMR and IR profiles, confirm the presence of characteristic N–H stretching (3250–3350 cm⁻¹) and aromatic C=C vibrations (1500–1600 cm⁻¹) .
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling Reactions
The synthesis of 1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine derivatives often relies on Suzuki–Miyaura cross-coupling to introduce aryl groups at specific positions. For instance, 2-iodo-4-chloropyrrolopyridine intermediates undergo chemoselective coupling with aryl boronic acids using Pd₂(dba)₃ as a catalyst, achieving >90% selectivity for C-2 arylation . Subsequent Buchwald–Hartwig amination introduces secondary amines at C-4, with XPhos or RuPhos ligands optimizing yields (68–75%) .
Table 2: Representative Synthetic Routes
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
C-2 Arylation | Pd₂(dba)₃, K₃PO₄, 100°C | 68–75% | |
C-4 Amination | Pd(OAc)₂, XPhos, 80°C | 70–83% | |
SEM Deprotection | TFA, NaOH | 60–85% |
Challenges in Deprotection and Side Reactions
Trimethylsilylethoxymethyl (SEM) deprotection remains a critical bottleneck. Acidic cleavage with trifluoroacetic acid (TFA) generates formaldehyde, leading to side products such as tricyclic azaindoles unless carefully controlled . Basic workup (e.g., NaOH) is essential to neutralize residual acid and prevent dimerization .
Chemical Reactivity and Functionalization
The amine group at C-4 serves as a nucleophilic center, enabling:
-
Acylation: Reaction with acyl chlorides yields amides, enhancing lipophilicity for blood-brain barrier penetration .
-
Condensation: Aldehydes form Schiff bases, which cyclize to imidazopyridines under microwave irradiation .
-
Oxidation: Hydrogen peroxide oxidizes the pyrrole ring to nitro derivatives, though over-oxidation risks ring cleavage .
Electrophilic substitution occurs preferentially at C-6 due to electron-rich pyrrole π-clouds, as demonstrated by bromination studies .
Pharmacological Applications
Anticancer Activity
Derivatives targeting fibroblast growth factor receptors (FGFRs) exhibit nanomolar inhibitory potency (IC₅₀: 7–712 nM) . For example, 2-(3-chlorophenyl)-substituted analogs disrupt FGFR1 autophosphorylation, inducing apoptosis in A549 lung carcinoma cells .
Table 3: Biological Activity Profiles
Derivative | Target | IC₅₀/EC₅₀ | Model System | Reference |
---|---|---|---|---|
2-Aryl-4-amine | FGFR1 | 7 nM | In vitro | |
Oxadiazole analog | Mycobacterium tuberculosis | 0.15 µM | Microdilution | |
Carboxylic acid derivative | CSF1R | 3.13 µM | Macrophage |
Antimicrobial Efficacy
1,2,4-Oxadiazole-substituted analogs demonstrate potent antimycobacterial activity against M. tuberculosis (MIC₉₀: <0.15 µM), outperforming first-line drugs like isoniazid . The oxadiazole moiety enhances metabolic stability, with hepatic microsomal clearance rates reduced by 40% compared to ester precursors .
Pharmacokinetic and Toxicity Profiles
Murine studies of lead compound 16 (7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione) reveal low plasma exposure (AUC: 12 µg·h/mL) and high clearance (38 mL/min/kg), necessitating formulation optimizations . Cytotoxicity assays (VERO cells) indicate a favorable safety profile (CC₅₀ > 100 µM) .
Challenges and Future Directions
Current limitations include:
-
Regioselectivity in Cross-Coupling: Competing C-2 and C-4 arylation necessitates advanced catalysts like PEPPSI-SIPr .
-
Deprotection Side Reactions: Alternatives to SEM groups (e.g., BOC) may mitigate formaldehyde release .
-
Solubility Optimization: Introducing polar substituents (e.g., sulfonamides) could improve bioavailability .
Future work should prioritize in vivo efficacy studies and computational modeling to refine target selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume